Ethyl 3,6-dibromopyridine-2-acetate
Overview
Description
Ethyl 3,6-dibromopyridine-2-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring, an ethyl ester group at the 2nd position, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dibromopyridine-2-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method is the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce bromine atoms at the 3rd and 6th positions. The resulting 3,6-dibromo-2-acetylpyridine is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dibromopyridine-2-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.
Major Products
Substitution: Products include 3,6-diaminopyridine-2-acetate or 3,6-dithiopyridine-2-acetate.
Oxidation: Products include 3,6-dibromopyridine-2-carboxylic acid.
Reduction: Products include 3,6-dibromopyridine-2-ethanol.
Scientific Research Applications
Ethyl 3,6-dibromopyridine-2-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dibromopyridine-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester group play a crucial role in its binding affinity and reactivity. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Ethyl 3,6-dibromopyridine-2-acetate can be compared with other pyridine derivatives, such as:
Ethyl 2-bromopyridine-3-acetate: Similar structure but with only one bromine atom, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
3,6-Dibromopyridine-2-carboxylic acid: Lacks the ester group, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,6-dibromopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLFHUFMLQBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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